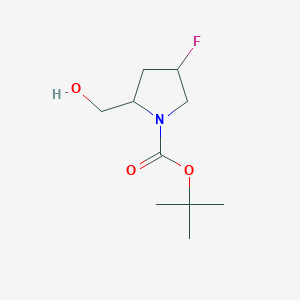
Tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Structural Analysis
Tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate has been studied in the context of its metabolic pathways and structural transformations. One study involved investigating the in vitro metabolism of a dipeptidyl peptidase-4 inhibitor structurally related to tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate. This study identified several metabolites and provided insights into hydroxylation and carbonyl reduction as major metabolic reactions (Yoo et al., 2008).
Synthesis and Application in Antibacterial Agents
Another research focus is the synthesis and application of tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate in antibacterial agents. Studies have been conducted on fluoronaphthyridines and fluoroquinolones, where this compound serves as an important intermediate. These studies highlight the importance of specific substituents for antibacterial activity and provide a framework for the development of new therapeutic agents (Bouzard et al., 1992).
Enantioselective Synthesis
The enantioselective synthesis of tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate is also a significant area of research. Such studies demonstrate the practical synthesis of this compound using nitrile anion cyclization strategies. These findings are crucial for the efficient production of this compound with high yield and optical purity, which is vital for its application in various scientific fields (Chung et al., 2005).
Pharmaceutical Intermediate Synthesis
Additionally, tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate has been synthesized as an intermediate in the production of biologically active compounds like crizotinib. This process demonstrates the compound's significance in the pharmaceutical industry, serving as a building block for the synthesis of complex molecules (Kong et al., 2016).
Antiinflammatory Activities
The compound has also been explored for its potential antiinflammatory activities. Studies have synthesized related compounds and evaluated them as candidate antiinflammatory/analgesic agents. Such research contributes to the development of new drugs with improved safety profiles compared to existing treatments (Ikuta et al., 1987).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h7-8,13H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEMZCLHRRRKGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
CAS RN |
1334491-14-3 | |
| Record name | tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile](/img/structure/B1528831.png)
![Tert-butyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1528834.png)
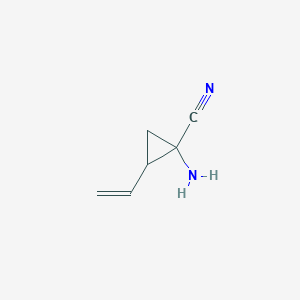
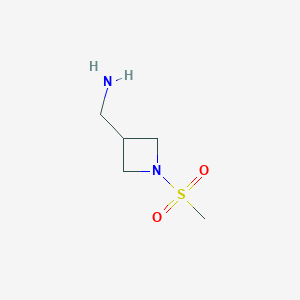
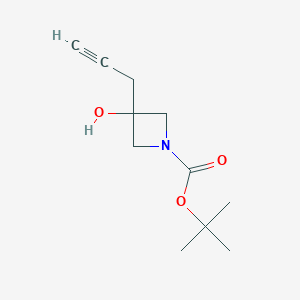
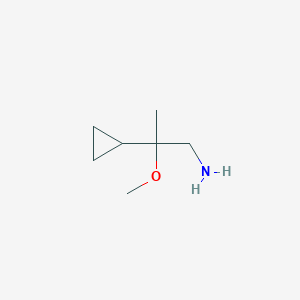

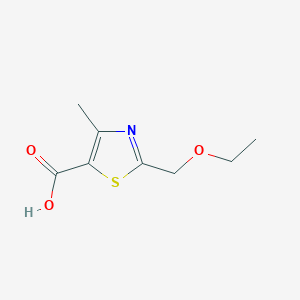
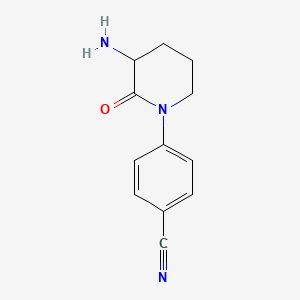

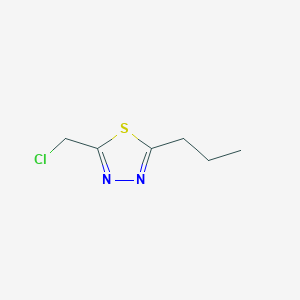
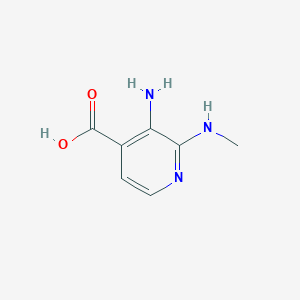
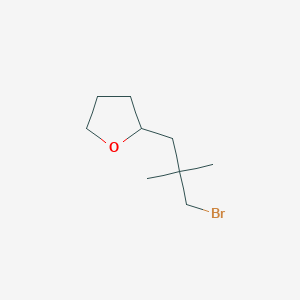
![5-Bromo-3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B1528854.png)